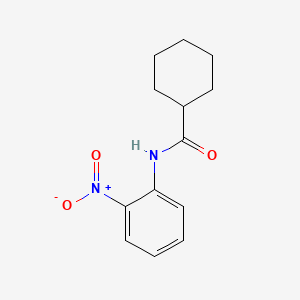

![molecular formula C23H17BrN4O B5012929 N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide](/img/structure/B5012929.png)

N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide, also known as BQ-123, is a peptide antagonist of the endothelin receptor. The synthesis of BQ-123 is a complex process that involves several steps and requires specific equipment.

Mechanism of Action

N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide acts as a selective antagonist of the endothelin A (ETA) receptor, which is primarily responsible for mediating the vasoconstrictor effects of ET-1. By blocking the ETA receptor, this compound prevents the activation of downstream signaling pathways that lead to smooth muscle contraction and vasoconstriction. This results in vasodilation and a decrease in blood pressure.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects, including the inhibition of ET-1-induced vasoconstriction, the reduction of cardiac hypertrophy and fibrosis, and the improvement of endothelial function. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress in various tissues.

Advantages and Limitations for Lab Experiments

N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for the ETA receptor, its solubility in DMSO and ethanol, and its stability under physiological conditions. However, it also has some limitations, such as its relatively high cost, the need for specific equipment for its synthesis and analysis, and the potential for off-target effects.

Future Directions

There are several future directions for the research on N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide, including its potential use as a therapeutic agent for various diseases, the development of more potent and selective ETA receptor antagonists, and the investigation of its effects on other signaling pathways and cellular processes. Further studies are also needed to elucidate the mechanisms underlying its anti-inflammatory and anti-oxidative effects and to explore its potential for combination therapy with other drugs.

Synthesis Methods

The synthesis of N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide involves several steps, including the protection of the amine group, the coupling of the benzimidazole and quinazoline rings, and the deprotection of the amine group. The process requires specific equipment, such as a fume hood, a rotary evaporator, and a high-performance liquid chromatography (HPLC) system. The final product is a white powder that is soluble in dimethyl sulfoxide (DMSO) and ethanol.

Scientific Research Applications

N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, such as hypertension, heart failure, and pulmonary arterial hypertension (PAH). It has been shown to block the vasoconstrictor effects of endothelin-1 (ET-1) on the smooth muscle cells of blood vessels, leading to vasodilation and a decrease in blood pressure. This compound has also been investigated for its effects on the cardiovascular system, including its ability to reduce cardiac hypertrophy and fibrosis.

properties

IUPAC Name |

N-(benzimidazolo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrN4O/c1-15(29)27(20-12-6-3-9-17(20)24)14-22-25-18-10-4-2-8-16(18)23-26-19-11-5-7-13-21(19)28(22)23/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSMQISDDMMDHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N13)C5=CC=CC=C5Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

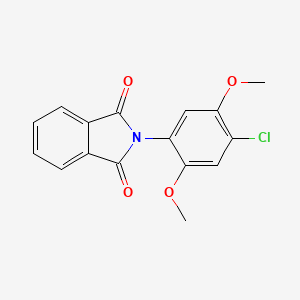

![1-[3,4,4-trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadien-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B5012852.png)

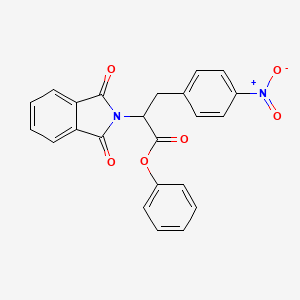

![1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012855.png)

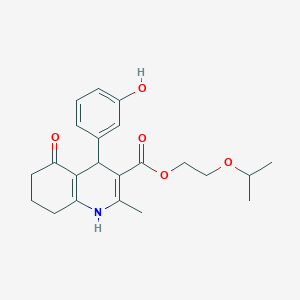

![N-(4'-methoxy-2-biphenylyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinecarboxamide](/img/structure/B5012878.png)

![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B5012901.png)

![1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5012918.png)

![3-methoxy-N-[2-(1-pyrrolidinylsulfonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5012934.png)

![5-{5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012947.png)

![benzyl 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5012953.png)

![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-N-isopropyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5012954.png)

![N-(2,4-dimethylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5012957.png)